1-Isocyanato-4-(2-methoxyethoxy)benzene

Description

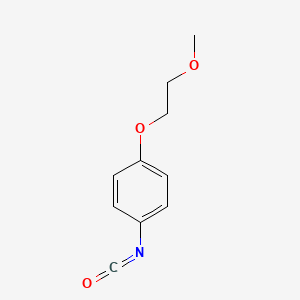

1-Isocyanato-4-(2-methoxyethoxy)benzene (CAS: 103204-63-3) is an aromatic isocyanate derivative with the molecular formula C₁₀H₁₁NO₃ and a monoisotopic mass of 193.0739 Da . Its structure features a benzene ring substituted with an isocyanate (-NCO) group and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) side chain. The IUPAC Standard InChIKey is LWLSUHMUZPAKHP-UHFFFAOYSA-N, and it is characterized by its ether-linked methoxyethoxy substituent, which enhances hydrophilicity and flexibility compared to simpler alkoxy or halogenated analogs .

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1-isocyanato-4-(2-methoxyethoxy)benzene |

InChI |

InChI=1S/C10H11NO3/c1-13-6-7-14-10-4-2-9(3-5-10)11-8-12/h2-5H,6-7H2,1H3 |

InChI Key |

LWLSUHMUZPAKHP-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC=C(C=C1)N=C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Isocyanato-4-(2-methoxyethoxy)benzene typically involves the reaction of 4-(2-methoxyethoxy)aniline with phosgene or its derivatives. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.

Industrial production methods may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to minimize the hazards associated with phosgene gas. The reaction is typically conducted in a controlled environment with appropriate safety measures to handle the toxic intermediates and by-products.

Chemical Reactions Analysis

1-Isocyanato-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

Substitution Reactions: The methoxyethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the methoxyethoxy group.

Polymerization: The compound can be used as a monomer in the production of polyurethanes, where it reacts with polyols to form polymer chains.

Common reagents used in these reactions include alcohols, amines, and water for addition reactions, and strong nucleophiles for substitution reactions. The major products formed depend on the specific nucleophile and reaction conditions.

Scientific Research Applications

1-Isocyanato-4-(2-methoxyethoxy)benzene has several scientific research applications:

Polymer Chemistry: It is used in the synthesis of polyurethanes, which are valuable materials in the production of foams, coatings, adhesives, and elastomers.

Materials Science: The compound is used to modify surfaces and create functionalized materials with specific properties, such as hydrophobicity or enhanced mechanical strength.

Bioconjugation: In biological research, it can be used to link biomolecules through the formation of stable urea bonds, facilitating the study of protein interactions and other biological processes.

Mechanism of Action

The reactivity of 1-Isocyanato-4-(2-methoxyethoxy)benzene is primarily due to the isocyanate group, which is highly electrophilic. This group reacts with nucleophiles to form stable covalent bonds. The mechanism typically involves the nucleophile attacking the carbon atom of the isocyanate group, leading to the formation of an intermediate that rearranges to form the final product.

In polymerization reactions, the isocyanate group reacts with hydroxyl groups of polyols to form urethane linkages, resulting in the formation of polyurethane polymers. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 1-Isocyanato-4-(2-methoxyethoxy)benzene with key analogs:

| Compound | Substituent | Molecular Formula | Molecular Weight (Da) | Boiling Point (°C, mmHg) | Key Properties |

|---|---|---|---|---|---|

| This compound | -OCH₂CH₂OCH₃ | C₁₀H₁₁NO₃ | 193.07 | Not reported | Hydrophilic ether chain; flexible |

| 1-Isocyanato-4-methoxybenzene | -OCH₃ | C₈H₇NO₂ | 149.15 | Not reported | Simpler methoxy group; lower MW |

| 1-Isocyanato-4-(trifluoromethyl)benzene | -CF₃ | C₈H₄F₃NO | 187.12 | 90–92 (20 mmHg) | Electron-withdrawing CF₃; higher reactivity |

| 1-Fluoro-4-isocyanatobenzene | -F | C₇H₄FNO | 137.11 | 75–77 (20 mmHg) | Small substituent; low steric hindrance |

| 1-Ethoxy-4-isocyanato-2-methoxybenzene | -OCH₃ and -OCH₂CH₃ | C₁₀H₁₁NO₃ | 193.20 | Not reported | Dual alkoxy groups; increased steric bulk |

| 1-Isocyanato-4-(trifluoromethoxy)benzene | -OCF₃ | C₈H₄F₃NO₂ | 209.12 | Not reported | Electronegative OCF₃; high stability |

Key Observations :

- The methoxyethoxy group in the target compound introduces greater hydrophilicity and conformational flexibility compared to smaller substituents like -F or -OCH₃ .

- Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) analogs exhibit higher electrophilicity due to electron-withdrawing effects, enhancing reactivity in urethane or urea formation .

- 1-Ethoxy-4-isocyanato-2-methoxybenzene shares the same molecular formula as the target compound but differs in substituent placement, leading to distinct steric and electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.